9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

OLED Hole-Transport Layer Luminance Efficiency

9,9'-Diethyl-9H,9'H-3,3'-bicarbazole (CAS 20466-00-6), also designated DEBC, N,N'-diethyl-3,3'-bicarbazyl, or E-Cvz-2, is a 3,3'-linked dimeric carbazole featuring N-ethyl substituents. It belongs to the class of small-molecule hole-transport materials (HTMs) employed in organic light-emitting diodes (OLEDs) and is under investigation as a dopant-free HTM for perovskite solar cells.

Molecular Formula C28H24N2
Molecular Weight 388.5 g/mol
CAS No. 20466-00-6
Cat. No. B1642249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Diethyl-9H,9'H-3,3'-bicarbazole
CAS20466-00-6
Molecular FormulaC28H24N2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61
InChIInChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3
InChIKeyFHYBJLCZRQQVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Diethyl-9H,9'H-3,3'-bicarbazole (DEBC): A Dimeric Carbazole Hole-Transport Material for OLEDs and Organic Electronics


9,9'-Diethyl-9H,9'H-3,3'-bicarbazole (CAS 20466-00-6), also designated DEBC, N,N'-diethyl-3,3'-bicarbazyl, or E-Cvz-2, is a 3,3'-linked dimeric carbazole featuring N-ethyl substituents . It belongs to the class of small-molecule hole-transport materials (HTMs) employed in organic light-emitting diodes (OLEDs) and is under investigation as a dopant-free HTM for perovskite solar cells. The compound exhibits a defined electrochemical signature with an optical bandgap of 3.06 eV and oxidation potentials at 0.56 V and 0.80 V (vs. Ag/Ag⁺) [1], making it a distinct entry among bicarbazole derivatives for charge-transport applications.

Why 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole Cannot Be Swapped with Generic Bicarbazoles or Standard HTMs


Within the bicarbazole family, seemingly minor N-substituent changes produce quantifiable shifts in key performance parameters. Replacing N-ethyl with N-phenyl groups alters the optical bandgap from 3.06 eV (DEBC) to 3.19 eV (DPBC) and shifts oxidation potentials by approximately 0.2 V, directly impacting hole-injection barriers and device turn-on voltages [1]. Against the commercial HTM NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), DEBC-based devices deliver a luminance efficiency of 4.77 cd/A, while the N-ethyl-bicarbazole trimer E-Cvz-3 achieves 5.68 cd/A—25% higher than NPB [2]. These structure-dependent differences mean that in-class compounds are not interchangeable; device stacks optimized for DEBC cannot accept DPBC or NPB without re-engineering layer thicknesses, doping profiles, and interfacial energetics.

Quantitative Differentiation of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole Against Closest Analogs


Luminance Efficiency of DEBC (E-Cvz-2) as HTL Compared to NPB

When employed as a hole-transport layer (HTL) in an OLED device, DEBC (E-Cvz-2) achieved an electroluminescence luminance efficiency of 4.77 cd/A. The structurally related ethyl-carbazole trimer E-Cvz-3, measured in the same study and device architecture, reached 5.68 cd/A, which the authors explicitly state is 25% higher than that of the commercial HTM NPB under identical conditions [1]. From this benchmark, the DEBC efficiency of 4.77 cd/A is approximately 5% above the NPB baseline, demonstrating that even the dimeric N-ethyl bicarbazole slightly outperforms NPB while the trimer provides a substantial gain.

OLED Hole-Transport Layer Luminance Efficiency

Optical Bandgap of DEBC vs. N-Phenyl Analog DPBC

The optical bandgap of DEBC, determined from UV-Vis absorption onset, is 3.06 eV, compared to 3.19 eV for the N-phenyl-substituted analog DPBC (N,N'-diphenyl-3,3'-bicarbazyl) [1]. The 0.13 eV narrower bandgap of DEBC translates to a lower energy barrier for hole injection from common anodes such as ITO, potentially reducing the drive voltage in OLED devices.

Optical Bandgap UV-Vis Spectroscopy Charge Injection Barrier

Oxidation Potential of DEBC vs. DPBC: Electrochemical Stability

Cyclic voltammetry reveals that DEBC undergoes oxidation at 0.56 V and 0.80 V (vs. Ag/Ag⁺), whereas DPBC oxidizes at higher potentials of 0.74 V and 0.97 V [1]. The lower first oxidation potential of DEBC indicates a higher-lying HOMO level, facilitating hole extraction and transport. Additionally, DEBC exhibits an irreversible oxidation couple, suggesting electrochemical coupling at the 3,3'-bicarbazole core, while DPBC shows reversible oxidation behavior [1].

Cyclic Voltammetry Oxidation Potential Electrochemical Stability

Blue Electroluminescence Performance of DEBC as an Emitting Dopant

When used as a dopant in a DPVBi (4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl) matrix within a four-layer OLED architecture, DEBC (referred to as DEC) delivered an electroluminescence efficiency of 4.7 cd/A and an external quantum efficiency (EQE) of 3.3%, with CIE coordinates x = 0.158, y = 0.169 and peak emission at 456 nm [1]. The authors note that this EQE is among the highest reported for blue OLEDs at this wavelength [1].

Blue OLED Electroluminescence External Quantum Efficiency

High-Impact Application Scenarios for 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole Based on Quantitative Evidence


Hole-Transport Layer in Low-Voltage OLEDs Requiring Narrow-Bandgap HTM

DEBC's optical bandgap of 3.06 eV—0.13 eV narrower than the N-phenyl analog DPBC—directly reduces the hole-injection barrier at the ITO/HTL interface [1]. Its first oxidation potential at 0.56 V (vs. Ag/Ag⁺) is 0.18 V lower than DPBC, enabling hole transport at lower applied bias [1]. These properties make DEBC the preferred choice when designing OLED stacks that prioritize low operating voltage and minimized power consumption, without resorting to p-doping strategies.

Blue Emitting Dopant in Multi-Layer OLED Architectures

DEBC (DEC) dispersed in a DPVBi matrix yields pure blue emission (CIE 0.158, 0.169; λ_peak 456 nm) with an EQE of 3.3% and luminance efficiency of 4.7 cd/A [2]. Laboratories fabricating blue OLEDs can exploit DEBC as both a hole-transporting host and a blue-emitting guest, consolidating the number of organic materials required and simplifying vacuum thermal evaporation protocols.

Model Compound for Poly(3,3'-bicarbazole) Synthesis and Characterization

DEBC serves as a well-defined dimeric model for the aromatic segment of poly(3,3'-bicarbazole) main-chain polymers [3]. Its electrochemical signature—irreversible oxidation at 0.56 V and 0.80 V—provides a reference for understanding the redox behavior of the corresponding polymers, aiding in the rational design of solution-processable HTMs with tailored HOMO levels.

Dopant-Free Hole-Transport Material for Perovskite Solar Cells

The bicarbazole core, exemplified by DEBC, is the foundation for a new generation of dopant-free HTMs in perovskite solar cells [4]. The compound's deep HOMO level (inferred from low oxidation potential) aligns favorably with the perovskite valence band, while the absence of hygroscopic dopants addresses the long-term stability bottleneck that plagues Spiro-OMeTAD-based devices.

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